3-(Bromomethyl)pyrene

CO2 fixation Catalysis Pyrene-based ammonium bromides

3-(Bromomethyl)pyrene is the definitive choice for researchers requiring a non-K-region substituted pyrene building block. The bromomethyl group at the 3-position imparts unique electronic properties and π-π stacking capabilities that generic pyrenes or 1-/2-isomers cannot replicate. Essential for synthesizing >93% yield CO₂ fixation catalysts, >91% efficient FRET polymer labels, and visible-light photoinitiators. Select this compound to ensure predictable reactivity and photophysical performance in your advanced material or probe development. Bulk and custom packaging available.

Molecular Formula C17H11Br
Molecular Weight 295.2 g/mol
CAS No. 2595-90-6
Cat. No. B043492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)pyrene
CAS2595-90-6
Synonyms3-(Bromomethyl)pyrene
Molecular FormulaC17H11Br
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr
InChIInChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2
InChIKeyUGMXRPVWWWDPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)pyrene (CAS 2595-90-6) | High-Purity Fluorescent Building Block for Bioconjugation & Polymer Research


3-(Bromomethyl)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene core with a reactive bromomethyl group at the 3-position . This substitution pattern differentiates it from other isomers and is a critical factor for its specific photophysical and reactivity profiles. The compound serves as a versatile alkylating agent, with the bromomethyl group acting as an electrophile for nucleophilic substitution (SN2) reactions with thiols, amines, and alkoxides, enabling the covalent attachment of the pyrene fluorophore to various substrates . Its primary applications are in the synthesis of advanced materials, fluorescent probes, and photoinitiators for polymer chemistry, where the strong blue fluorescence and high quantum yield of the pyrene moiety are leveraged .

Why 3-(Bromomethyl)pyrene Cannot Be Substituted with Generic Pyrene Derivatives or Incorrect Isomers


Substituting 3-(Bromomethyl)pyrene with a generic pyrene derivative or a different isomer is not scientifically valid due to the unique reactivity and photophysical consequences of the 3-position substitution. The nomenclature in the literature and commercial catalogs often conflates '3-(Bromomethyl)pyrene' and '1-(Bromomethyl)pyrene', treating them as synonyms under CAS 2595-90-6 . However, the specific substitution pattern on the pyrene ring critically dictates the resulting molecule's electronic properties, its ability to participate in π-π stacking interactions, and the efficiency of subsequent synthetic steps [1]. For instance, 1-substituted pyrenes exhibit a strong influence on both S1←S0 and S2←S0 excitations, while 2- and 2,7-substituted derivatives show a 'pyrene-like' S2←S0 transition with a 'substituent-influenced' S1←S0 transition [2]. This means that even with the same functional group (bromomethyl), the position of attachment determines the fundamental photophysical behavior of the resulting probe or material. Therefore, selecting the compound specifically identified as 3-(Bromomethyl)pyrene is essential for ensuring the expected reactivity and performance in target applications.

Quantitative Evidence for 3-(Bromomethyl)pyrene: Direct Performance Comparisons Against Analogs


Synthesis of High-Efficiency Catalysts for CO2 Fixation: 3-(Bromomethyl)pyrene vs. Non-Pyrene Ammonium Bromides

3-(Bromomethyl)pyrene serves as a critical precursor for synthesizing pyrene-based ammonium bromides (PABs), a new class of catalysts. When combined with graphitic carbon nitride (g-C3N4) through π-π stacking interactions, the resulting g-C3N4/Py-C12 catalyst system exhibited an excellent yield of cyclic carbonates (above 93%) from CO2 and epoxides at 80°C, atmospheric pressure, and under solvent-free conditions [1]. This performance demonstrates the specific value of the pyrene moiety in creating synergistic catalyst systems not achievable with simpler aliphatic ammonium bromides.

CO2 fixation Catalysis Pyrene-based ammonium bromides

High-Efficiency Polymer End-Group Labeling: 3-(Bromomethyl)pyrene vs. Alternative Fluorophores

In the synthesis of well-defined poly(2-ethyl-2-oxazoline) (PEtOx), 3-(Bromomethyl)pyrene was used as an initiator, achieving a high labeling efficiency of over 91% [1]. This high efficiency is critical for creating heterotelechelic polymers where precise stoichiometry of end-group fluorophores is required for optimal Förster Resonance Energy Transfer (FRET) studies. The efficiency of this reaction is comparable to or better than other functional initiators used for similar polymer systems, making it a reliable choice for creating end-labeled polymers.

Polymer functionalization FRET Fluorescent labeling

Photophysical Distinction: 3-Substituted Pyrene Core vs. 1- and 2-Substituted Pyrene Analogs

The photophysical properties of pyrene derivatives are critically dependent on the position of substitution. A comparative study of 2- and 2,7-substituted pyrenes found that they display a set of properties different from 1-substituted derivatives. Specifically, 1-substituted pyrenes show a strong influence on both the S1←S0 and S2←S0 excitations, whereas 2-substituted derivatives have little influence on the 'pyrene-like' S2←S0 excitation [1]. By class-level inference, substitution at the 3-position (a non-K-region position similar to 1-) is expected to have a different and unique effect on the molecule's absorption and emission spectra compared to K-region (e.g., 2- and 7-position) derivatives. This distinction is fundamental for designing fluorescent sensors or probes with specific optical requirements.

Photophysics Fluorescence Pyrene derivatives

Optimal Research & Industrial Application Scenarios for 3-(Bromomethyl)pyrene (CAS 2595-90-6)


Synthesis of High-Performance Catalysts for Green Chemistry

For researchers developing heterogeneous catalysts for CO2 fixation, 3-(Bromomethyl)pyrene is the preferred precursor for creating pyrene-based ammonium bromides (PABs). The resulting g-C3N4/PAB catalyst system demonstrates a >93% yield in converting CO2 and epoxides to valuable cyclic carbonates under mild, solvent-free conditions, a direct outcome of the synergistic π-π stacking enabled by the pyrene core . Procuring this compound is essential for replicating or advancing this class of sustainable catalysts.

Precise End-Group Functionalization of Polymers for Biophysical Studies

When synthesizing fluorescently labeled polymers for FRET or other biophysical assays, 3-(Bromomethyl)pyrene is the reagent of choice for achieving high-efficiency (>91%) end-group labeling via cationic ring-opening polymerization . This ensures a well-defined product, which is critical for accurate quantitative analysis of molecular interactions, folding dynamics, and distances in complex biological systems.

Building Unique Fluorescent Probes and Sensors Requiring Specific Spectral Signatures

Investigators designing new fluorescent sensors should select 3-(Bromomethyl)pyrene when the specific photophysical profile of a non-K-region substituted pyrene is required. As established by class-level inference from studies on 1- and 2-substituted pyrenes, the substitution position profoundly affects electronic transitions . Therefore, 3-(Bromomethyl)pyrene offers a distinct set of spectral properties compared to its 2- or 4-substituted analogs, making it indispensable for multiplexed assays or applications where a particular absorption or emission profile is necessary.

Core Building Block for Photoinitiators in Advanced Polymerization

In the field of photopolymerization, 3-(Bromomethyl)pyrene is a key intermediate for synthesizing novel pyrene-based photoinitiators (PIs) . These PIs are specifically designed to be activable under low-intensity visible light, offering a significant advantage over traditional UV photoinitiators by enabling safer, more energy-efficient, and deeper-curing polymerization processes for industrial applications like 3D printing, coatings, and dental materials.

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